molecular formula C10H7BrClNO B1382030 4-Bromo-1-chloro-5-methoxyisoquinoline CAS No. 1784639-12-8

4-Bromo-1-chloro-5-methoxyisoquinoline

Cat. No.: B1382030
CAS No.: 1784639-12-8
M. Wt: 272.52 g/mol
InChI Key: ZYCDSKSRVSCMGD-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-5-methoxyisoquinoline is an organic compound with the molecular formula C₁₀H₇BrClNO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Scientific Research Applications

4-Bromo-1-chloro-5-methoxyisoquinoline has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to bioactive molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-5-methoxyisoquinoline typically involves multi-step organic reactions. One common method is the bromination and chlorination of 5-methoxyisoquinoline. The process may involve the following steps:

    Chlorination: The chlorination step can be carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-5-methoxyisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Formation of various substituted isoquinoline derivatives.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of dihydroisoquinoline derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-5-methoxyisoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or analog being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methoxyisoquinoline: Similar structure but lacks the chlorine atom.

    5-Bromo-4-chloro-3-indolyl-β-D-glucuronic acid: Contains both bromine and chlorine atoms but has a different core structure.

Uniqueness

4-Bromo-1-chloro-5-methoxyisoquinoline is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring, which can influence its reactivity and interactions in chemical and biological systems

Properties

IUPAC Name

4-bromo-1-chloro-5-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-8-4-2-3-6-9(8)7(11)5-13-10(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCDSKSRVSCMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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